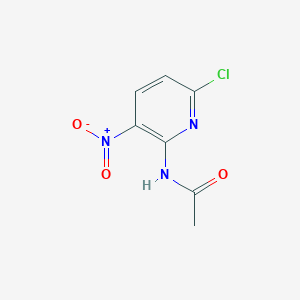

N-(6-chloro-3-nitropyridin-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(6-chloro-3-nitropyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O3/c1-4(12)9-7-5(11(13)14)2-3-6(8)10-7/h2-3H,1H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNSKFDHCYKQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(6-chloro-3-nitropyridin-2-yl)acetamide chemical properties

An In-Depth Technical Guide to the Chemical Properties and Handling of N-(6-chloro-3-nitropyridin-2-yl)acetamide

This guide provides a comprehensive technical overview of this compound (CAS No. 139086-97-8), a key heterocyclic intermediate in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical data, proven experimental insights, and safety protocols to facilitate its effective use in the laboratory.

Core Compound Identity and Physicochemical Properties

This compound is a substituted nitropyridine derivative. The presence of electron-withdrawing groups (nitro and chloro) and an electron-donating acetamido group on the pyridine ring creates a unique electronic environment that dictates its reactivity and utility as a synthetic building block.[1] Its physical appearance is typically a white to pale-yellow solid.[2][3]

Below is a summary of its key physicochemical properties. It is crucial to note that while fundamental identifiers are well-established, specific experimental data such as melting point and solubility are not widely reported in peer-reviewed literature. Therefore, computed values are provided to guide experimental design, with the understanding that they are predictive.

| Property | Value | Source |

| IUPAC Name | N-(6-chloro-3-nitro-2-pyridinyl)acetamide | [3] |

| Synonyms | 2-acetamido-6-chloro-3-nitropyridine | [] |

| CAS Number | 139086-97-8 | [2][][5] |

| Molecular Formula | C₇H₆ClN₃O₃ | [] |

| Molecular Weight | 215.59 g/mol | [] |

| Physical Form | Pale-yellow to Yellow-brown Solid | [3] |

| Melting Point | Not reported in literature | - |

| Topological Polar Surface Area | 85.13 Ų (Computed) | [] |

| logP (Octanol/Water Partition) | 1.6016 (Computed) | [] |

| Hydrogen Bond Donors | 1 (Computed) | [] |

| Hydrogen Bond Acceptors | 4 (Computed) | [] |

| Rotatable Bonds | 2 (Computed) | [] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most logically achieved via the N-acetylation of its precursor, 2-amino-6-chloro-3-nitropyridine. This precursor is, in turn, synthesized from 2,6-dichloro-3-nitropyridine. The overall synthetic pathway provides a clear roadmap for laboratory preparation.

Detailed Protocol: Acetylation of 2-Amino-6-chloro-3-nitropyridine

The following protocol describes a representative method for the synthesis of the title compound. This procedure is based on standard N-acetylation chemistry of aromatic amines and workup techniques reported for analogous compounds.[6][7]

Materials:

-

2-Amino-6-chloro-3-nitropyridine (1.0 eq)

-

Acetic Anhydride (1.2 - 1.5 eq)

-

Pyridine or Triethylamine (as catalyst and acid scavenger)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add 2-amino-6-chloro-3-nitropyridine (1.0 eq). Dissolve the starting material in anhydrous DCM (approx. 10-20 mL per gram of amine).

-

Addition of Base: Add pyridine or triethylamine (2.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath. Causality Insight: The base acts as a catalyst and neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.

-

Acetylation: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution at 0 °C. The reaction is often exothermic.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate). The disappearance of the starting amine spot indicates completion.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding it to an ice-cold solution of saturated aqueous sodium bicarbonate to neutralize excess acetic anhydride and acetic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is highly activated by the nitro group at C3 and the chloro group at C6.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C6 position is the most probable site for nucleophilic attack. The strong electron-withdrawing effect of the adjacent ring nitrogen and the nitro group at C3 makes this position highly electron-deficient and susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This reactivity is the cornerstone of its utility as a building block. For instance, studies on the precursor, 2-amino-6-chloro-3-nitropyridine, have shown that the C6-chloro group can be readily displaced by alkoxides.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using standard reducing agents (e.g., SnCl₂, H₂/Pd-C, Fe/HCl). This transformation is a common strategy in medicinal chemistry to introduce a new functional group, converting the intermediate into a 2-acetamido-3-aminopyridine derivative, which can then be used for further elaboration, such as ring cyclization to form fused heterocyclic systems.

-

Amide Chemistry: The N-H proton of the acetamido group is acidic and can be deprotonated with a strong base, allowing for subsequent N-alkylation, although this is less common than reactions on the pyridine ring itself.

Its primary application is as an intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.

Analytical Characterization Profile (Expected)

No publicly available experimental spectra have been identified for this compound. The following table outlines the expected spectroscopic characteristics based on its chemical structure. This predictive analysis is essential for confirming the identity of the synthesized material in the laboratory.

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (δ 8.0-9.0 ppm), corresponding to the two protons on the pyridine ring, coupling to each other (J ≈ 8-9 Hz).- Amide Proton: A broad singlet in the downfield region (δ 9.5-11.0 ppm), exchangeable with D₂O.- Acetyl Protons: A sharp singlet at ≈ δ 2.2-2.4 ppm, integrating to 3H. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the range of δ 168-172 ppm.- Aromatic Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm). The carbons attached to the nitro group (C3) and chloro group (C6) would be significantly influenced.- Acetyl Carbon: A signal in the aliphatic region (δ 20-25 ppm). |

| FT-IR (cm⁻¹) | - N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.- C=O Stretch (Amide I): A strong, sharp peak around 1680-1700 cm⁻¹.- N-O Stretch (Nitro): Two strong peaks, asymmetric (≈1520-1560 cm⁻¹) and symmetric (≈1340-1360 cm⁻¹).- C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹. |

| Mass Spec (EI) | - Molecular Ion (M⁺): Expected at m/z 215 and 217 in a ≈3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes.- Key Fragments: Loss of an acetyl group ([M-42]⁺), loss of a nitro group ([M-46]⁺), and other characteristic pyridine ring fragmentations. |

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. Although a specific safety data sheet is not widely available, data from related nitropyridine and chloro-aniline compounds suggest the following precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Risk statements for the compound include R36/37/38, indicating it is irritating to the eyes, respiratory system, and skin.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

ChemWhat. This compound CAS#: 139086-97-8. Available at: [Link]

- Google Patents. WO1999065897A1 - Inhibiteurs de glycogene synthase kinase 3.

-

Wang, L., et al. (2007). Design and Synthesis of Heterocyclic Cations for Specific DNA Recognition: From AT-Rich to Mixed-Base-Pair DNA Sequences. The Journal of Organic Chemistry, 72(12), 4342-4350. Available at: [Link]

-

PubChem. 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Available at: [Link]

-

Angene Chemical. Safety Data Sheet. Available at: [Link]

-

ChemBK. This compound. Available at: [Link]

-

Journal of Medicinal Chemistry. (1992). Cardiotonic Agents. Synthesis and Cardiovascular Properties of... Journal of Medicinal Chemistry, 35(23), 4456-4464. Available at: [Link]

Sources

- 1. sincerechemical.com [sincerechemical.com]

- 2. Products Page 5361. | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO1999065897A1 - Inhibiteurs de glycogene synthase kinase 3 - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of N-(6-chloro-3-nitropyridin-2-yl)acetamide

Abstract: This document provides an in-depth technical guide for the synthesis of N-(6-chloro-3-nitropyridin-2-yl)acetamide, a key heterocyclic intermediate in pharmaceutical and materials science research. The guide details a robust and well-documented two-step synthetic pathway, beginning with the selective ammonolysis of 2,6-dichloro-3-nitropyridine to yield the crucial precursor, 2-amino-6-chloro-3-nitropyridine. The subsequent N-acetylation of this intermediate to afford the final product is then described in detail. This whitepaper emphasizes the rationale behind procedural choices, provides validated step-by-step protocols, and includes troubleshooting insights to ensure reproducible and high-yield outcomes for researchers and drug development professionals.

Introduction

Chemical Identity of the Target Compound

This compound is a substituted nitropyridine derivative. Its structural features, including the chloro, nitro, and acetamido groups, make it a versatile building block for the synthesis of more complex molecules.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-acetamido-6-chloro-3-nitropyridine[1] |

| CAS Number | 139086-97-8[1][2][3] |

| Molecular Formula | C₇H₆ClN₃O₃[1][2] |

| Molecular Weight | 215.59 g/mol [1][2] |

| Appearance | White to pale-yellow solid[2] |

Significance and Applications

Substituted nitropyridines are foundational precursors in medicinal chemistry. The title compound, this compound, serves as a critical intermediate in the synthesis of various pharmaceutical agents. The strategic placement of its functional groups allows for diverse subsequent chemical transformations, such as reduction of the nitro group to an amine, nucleophilic substitution of the chlorine atom, and modifications of the acetamide moiety.

Overview of the Synthetic Strategy

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from a commercially available precursor. The overall strategy involves:

-

Synthesis of the Amine Intermediate: Formation of 2-amino-6-chloro-3-nitropyridine via selective ammonolysis.

-

N-Acetylation: Acylation of the primary amino group to yield the final acetamide product.

This approach is logical as the formation of the amide bond via acetylation of the corresponding amine is a reliable and high-yielding transformation.

Retrosynthetic Analysis and Pathway Rationale

A retrosynthetic analysis simplifies the synthetic challenge by disconnecting the target molecule at key bonds. The most logical disconnection for this compound is at the amide C-N bond, which points to an acetylation reaction. This reveals 2-amino-6-chloro-3-nitropyridine as the key precursor. This amine can be formed from 2,6-dichloro-3-nitropyridine through a selective nucleophilic aromatic substitution (SNAr) reaction.

Figure 1: Retrosynthetic analysis of the target compound.

Synthesis of Key Intermediate: 2-Amino-6-chloro-3-nitropyridine

The synthesis of 2-amino-6-chloro-3-nitropyridine is accomplished by the regioselective ammonolysis of 2,6-dichloro-3-nitropyridine.

Principle and Mechanism

This reaction is a classic example of nucleophilic aromatic substitution (SNAr). The pyridine ring is rendered highly electron-deficient by the electron-withdrawing effects of the two chlorine atoms and, most significantly, the nitro group. Ammonia, acting as the nucleophile, preferentially attacks the C2 position. This regioselectivity is driven by the strong activation provided by the adjacent nitro group at C3, which effectively stabilizes the negative charge of the Meisenheimer intermediate. The reaction is typically performed in a polar solvent like methanol or isopropanol.[4][5][6]

Experimental Protocol

This protocol is synthesized from established procedures.[5][6]

Materials:

-

2,6-Dichloro-3-nitropyridine (1.0 eq)

-

Aqueous Ammonia (25-30%) or Ammonia gas (excess)

-

Methanol or Isopropanol

-

Standard laboratory glassware

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in methanol or isopropanol (approx. 4-5 mL per gram of starting material).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an excess of aqueous ammonia solution (e.g., 1.4 equivalents) dropwise to the stirred solution, ensuring the temperature is maintained below 40°C.[6] Alternatively, bubble ammonia gas through the solution at 20-30°C.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the product, 2-amino-6-chloro-3-nitropyridine, often precipitates from the reaction mixture as a yellow solid.[7]

-

Filter the suspension to collect the solid product.

-

Wash the collected solid with cold water and then a small amount of cold methanol to remove residual impurities.

-

Dry the product under vacuum to obtain 2-amino-6-chloro-3-nitropyridine. The product is typically a yellow crystalline powder.[7]

Safety and Handling Precautions

-

Work in a well-ventilated fume hood.

-

Ammonia is corrosive and has a pungent odor; handle with care.

-

2,6-Dichloro-3-nitropyridine is an irritant. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of this compound

The final step is the N-acetylation of the synthesized amino-intermediate.

Principle and Mechanism

This reaction involves the nucleophilic attack of the primary amino group of 2-amino-6-chloro-3-nitropyridine on the electrophilic carbonyl carbon of an acetylating agent. Acetic anhydride is a common and effective reagent for this transformation, often used with glacial acetic acid as a solvent or catalyst.[2] The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide product and acetic acid as a byproduct.

Experimental Protocol

Materials:

-

2-Amino-6-chloro-3-nitropyridine (1.0 eq)

-

Acetic Anhydride (excess, e.g., 3-5 eq)

-

Glacial Acetic Acid (as solvent)[2]

Step-by-Step Procedure:

-

To a clean, dry round-bottom flask, add 2-amino-6-chloro-3-nitropyridine (1.0 eq).

-

Add glacial acetic acid as a solvent, followed by the slow addition of acetic anhydride (excess).

-

Heat the reaction mixture, for instance, by refluxing for several hours. The specific temperature and time will depend on the scale and can be optimized.

-

Monitor the reaction for the disappearance of the starting amine by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker of ice-cold water to quench the excess acetic anhydride and precipitate the product.

-

Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with water to remove acetic acid and other water-soluble impurities.

-

Dry the purified this compound product, which should be a white or pale-yellow solid.[2]

Purification and Characterization

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water. The purity and identity of the final compound should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To assess purity and compare with the starting material.

-

Melting Point: To compare with literature values.

-

Spectroscopy (¹H NMR, ¹³C NMR, IR): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Process Summary and Data

The entire synthetic workflow is a robust sequence leading to the desired product.

Figure 2: Overall synthetic workflow diagram.

| Parameter | Step 1: Ammonolysis | Step 2: N-Acetylation |

| Key Reagents | 2,6-Dichloro-3-nitropyridine, Aqueous Ammonia[6] | 2-Amino-6-chloro-3-nitropyridine, Acetic Anhydride[2] |

| Solvent | Methanol or Isopropanol[5][6] | Glacial Acetic Acid[2] |

| Temperature | Room Temperature[5] | Reflux |

| Typical Reaction Time | 12-24 hours[5] | 2-6 hours |

| Workup | Filtration | Quenching in water, Filtration |

| Expected Product | 2-Amino-6-chloro-3-nitropyridine | This compound |

Troubleshooting and Optimization

-

Incomplete Ammonolysis (Step 1): If the reaction stalls, gentle heating (e.g., to 35-40°C) can increase the rate.[6] Ensure a sufficient excess of ammonia is used to drive the reaction to completion.

-

Formation of Diamino Byproduct (Step 1): While the first substitution deactivates the ring towards a second SNAr, overly harsh conditions (high temperature or prolonged reaction time) could potentially lead to the formation of a diamino-nitropyridine byproduct. Sticking to the recommended conditions minimizes this risk.

-

Incomplete Acetylation (Step 2): Ensure that the starting amine is completely dry, as water will consume the acetic anhydride. An insufficient amount of acetic anhydride or a short reaction time can also lead to incomplete conversion.

-

Product Purification: If the final product's purity is low after precipitation, recrystallization is highly recommended. A solvent screen (e.g., ethanol, isopropanol, ethyl acetate) can identify the optimal system for purification.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the selective ammonolysis of 2,6-dichloro-3-nitropyridine followed by the N-acetylation of the resulting 2-amino-6-chloro-3-nitropyridine intermediate. The protocols outlined in this guide are based on established chemical principles and literature precedents, offering a clear and reproducible pathway for researchers. Careful control of reaction conditions and appropriate analytical monitoring are key to achieving high yield and purity of this valuable chemical intermediate.

References

-

Synthesis of 2-amino-3-nitro-6-chloro-pyridine . PrepChem.com. [Link]

- Process for producing 2,3-diamino-6-methoxypyridine.

-

This compound CAS#: 139086-97-8 . ChemWhat. [Link]

-

2-Amino-6-chloro-3-nitropyridine CAS NO.27048-04-0 . Beijing Wisdom Chemicals Co., Ltd.. [Link]

-

Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives . Scholars Research Library. [Link]

- Preparing method of 2,6-dichloro-3-nitropyridine.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound CAS#: 139086-97-8 [amp.chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 7. bjwisdom.lookchem.com [bjwisdom.lookchem.com]

An In-depth Technical Guide to N-(6-chloro-3-nitropyridin-2-yl)acetamide (CAS: 139086-97-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

N-(6-chloro-3-nitropyridin-2-yl)acetamide is a substituted pyridine derivative that has emerged as a significant building block in the synthesis of complex heterocyclic molecules. Its unique structural arrangement, featuring a reactive chloro-substituent, a nitro group, and an acetamido moiety on a pyridine core, endows it with a versatile reactivity profile. This makes it a valuable precursor for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. The strategic placement of the chloro and nitro groups on the pyridine ring activates the molecule for various chemical transformations, offering a robust platform for library synthesis and targeted drug design. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, key applications in drug discovery, and essential safety and handling information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties influence its reactivity, solubility, and handling characteristics.

| Property | Value | Source |

| CAS Number | 139086-97-8 | [1][2] |

| Molecular Formula | C₇H₆ClN₃O₃ | [1][2] |

| Molecular Weight | 215.59 g/mol | [1][2] |

| Appearance | White to pale-yellow/yellow-brown solid | [3] |

| Purity | Typically >95% | [1] |

| Synonyms | 2-acetamido-6-chloro-3-nitropyridine, N-(6-Chloro-3-nitro-2-pyridinyl)acetamide | [1][3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the acetylation of its precursor, 2-amino-6-chloro-3-nitropyridine. This reaction is a standard N-acylation where the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

Reaction Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

2-Amino-6-chloro-3-nitropyridine

-

Acetic anhydride

-

Glacial acetic acid (as a solvent, optional)

-

Pyridine (as a catalyst and acid scavenger, optional)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-chloro-3-nitropyridine in a minimal amount of glacial acetic acid or another suitable inert solvent.

-

Addition of Reagent: To the stirred solution, add an excess of acetic anhydride (typically 2-3 equivalents). A catalytic amount of pyridine can be added to accelerate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water with stirring. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted acetic anhydride and acetic acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Expert Insights: The use of excess acetic anhydride ensures the complete conversion of the starting material. Glacial acetic acid is often used as a solvent due to its ability to dissolve the starting material and its compatibility with the reaction conditions. The addition of a base like pyridine is not always necessary but can be beneficial in neutralizing the acetic acid byproduct and catalyzing the reaction. The purification by recrystallization is crucial for obtaining a high-purity product suitable for further applications.

Applications in Drug Discovery and Development

The chemical architecture of this compound makes it a valuable intermediate in the synthesis of targeted therapeutics, most notably in the field of oncology.

Intermediate for Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This compound serves as a key building block for the synthesis of potent and selective kinase inhibitors.

A notable example is its use in the design of a potential irreversible inhibitor for Monopolar Spindle 1 (MPS1) kinase, a therapeutic target in various cancers.[4] In this context, the N-(6-chloro-3-nitropyridin-2-yl) moiety can act as a "warhead" that can covalently bind to a cysteine residue in the kinase's active site, leading to irreversible inhibition.[4] This covalent bonding can offer advantages in terms of potency and duration of action.

Caption: General workflow for the application of the title compound in kinase inhibitor synthesis.

The reactivity of the chlorine atom at the 6-position of the pyridine ring is enhanced by the electron-withdrawing nitro group at the 3-position, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5] This allows for the facile introduction of various pharmacophoric groups to build a diverse library of potential kinase inhibitors.

Analytical Characterization

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl methyl protons (CH₃) around δ 2.2-2.5 ppm. The aromatic protons on the pyridine ring would appear as two doublets in the downfield region (δ 8.0-9.0 ppm). A broad singlet corresponding to the amide proton (NH) would also be present, likely in the δ 9.0-11.0 ppm range.

-

¹³C NMR: The carbon NMR spectrum would feature a signal for the carbonyl carbon of the amide group around δ 168-172 ppm. The methyl carbon would resonate at approximately δ 25 ppm. The aromatic carbons of the pyridine ring would appear in the δ 110-160 ppm region.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the amide (amide I band, around 1680-1700 cm⁻¹), and the N-H bend (amide II band, around 1520-1550 cm⁻¹). Strong bands corresponding to the nitro group (NO₂) stretches would be expected around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (215.59). The presence of a chlorine atom would result in a characteristic isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not universally available, safety precautions can be inferred from data on its precursor, 2-amino-6-chloro-3-nitropyridine, and related chloroacetamide compounds.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7]

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[6]

-

In case of skin contact: Wash off immediately with soap and plenty of water.[8]

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.[6]

-

If swallowed: Do not induce vomiting. Rinse mouth with water and seek medical advice.[8]

-

GHS Hazard Statements (Predicted):

Based on similar compounds, it is likely to be classified with the following hazards:

-

Harmful if swallowed.[8]

-

Causes skin irritation.[8]

-

Causes serious eye irritation.[8]

-

May cause respiratory irritation.[8]

Conclusion

This compound is a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, makes it an attractive starting material for the synthesis of complex molecular architectures. The demonstrated application of its derivatives as kinase inhibitors underscores its importance for researchers and professionals in the field of drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in the laboratory.

References

-

Wydra, V., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Available at: [Link]

-

Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide. In NIST Chemistry WebBook. Retrieved from [Link]

-

A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry. PubMed Central. Retrieved from [Link]

-

Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. Retrieved from [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]

- Process for preparation of nitropyridine derivatives. Google Patents.

-

The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide. In NIST Chemistry WebBook. Retrieved from [Link]

-

Synthesis of N-substituted chloroacetamides. ResearchGate. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 139086-97-8. Retrieved from [Link]

-

Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. National Institutes of Health. Retrieved from [Link]

-

Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. PubMed. Retrieved from [Link]

-

Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. PubMed. Retrieved from [Link]

-

New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Retrieved from [Link]

-

Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). PubMed. Retrieved from [Link]

-

Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. Retrieved from [Link]

- Preparing method of 2,6-dichloro-3-nitropyridine. Google Patents.

-

-

Potentially tautomeric pyridines. Part II. 2-, 3-, and 4-Acetamido. RSC Publishing. Retrieved from [Link]

-

-

2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. PubMed. Retrieved from [Link]

-

Acetamide, 2-chloro-. National Institute of Standards and Technology. Retrieved from [Link]

-

Acetamide, n-(6-chloro-5-nitro-2-pyridyl)- (C7H6ClN3O3). PubChemLite. Retrieved from [Link]

-

SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound CAS#: 139086-97-8 [amp.chemicalbook.com]

- 4. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | MDPI [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to N-(6-chloro-3-nitropyridin-2-yl)acetamide: Synthesis, Structure, and Potential Applications

This guide provides a comprehensive technical overview of N-(6-chloro-3-nitropyridin-2-yl)acetamide, a heterocyclic compound of interest to researchers in medicinal chemistry, drug development, and materials science. This document will delve into the molecule's structure, synthesis, and potential applications, offering insights grounded in established chemical principles.

Introduction: Unveiling a Versatile Chemical Scaffold

This compound belongs to the substituted nitropyridine class of compounds, which are pivotal building blocks in the synthesis of a wide range of biologically active molecules. The presence of a chloro group, a nitro group, and an acetamido group on the pyridine ring imparts a unique electronic and steric profile, making it a versatile intermediate for further chemical modifications. The strategic placement of these functional groups allows for selective reactions, enabling the construction of more complex molecular architectures for targeted applications in pharmaceuticals, agrochemicals, and dyestuffs.

Molecular Structure and Physicochemical Properties

The structural and electronic characteristics of this compound are fundamental to understanding its reactivity and potential biological interactions.

Chemical Structure

The molecule consists of a pyridine ring substituted with three key functional groups:

-

A chloro group at the 6-position, which can act as a leaving group in nucleophilic aromatic substitution reactions.

-

A nitro group at the 3-position, a strong electron-withdrawing group that deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack.

-

An acetamido group at the 2-position, which can influence the molecule's solubility and potential for hydrogen bonding.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 139086-97-8 | [1][2] |

| Molecular Formula | C₇H₆ClN₃O₃ | [1][2] |

| Molecular Weight | 215.59 g/mol | [1][2] |

| Appearance | White to pale-yellow or yellow-brown solid | [1] |

| Purity | Typically >95% | [3] |

Synthesis of this compound

The synthesis of this compound is a two-step process starting from commercially available precursors. The overall synthetic pathway involves the selective amination of a dichloronitropyridine followed by acetylation of the resulting amino group.

Step 1: Synthesis of 2-Amino-6-chloro-3-nitropyridine (Precursor)

The precursor, 2-amino-6-chloro-3-nitropyridine, is synthesized via nucleophilic aromatic substitution of 2,6-dichloro-3-nitropyridine. The greater electrophilicity of the C2 position, influenced by the adjacent nitro group, directs the regioselective substitution of one chloro group by an amino group.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent such as methanol or isopropanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Introduce a solution of aqueous ammonia to the flask. The reaction is typically carried out at a slightly elevated temperature (e.g., 35-40 °C) to facilitate the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product, 2-amino-6-chloro-3-nitropyridine, is isolated by filtration. The solid is then washed with water and dried.

Step 2: Acetylation of 2-Amino-6-chloro-3-nitropyridine

The final step is the acetylation of the amino group of the precursor. This is a standard N-acetylation reaction.

Representative Experimental Protocol:

-

Reaction Setup: Suspend 2-amino-6-chloro-3-nitropyridine in glacial acetic acid in a round-bottom flask.

-

Reagent Addition: Add acetic anhydride to the suspension. The use of pyridine as a catalyst and solvent is also a common alternative.

-

Reaction Conditions: Heat the reaction mixture, for example, at 50°C, for several hours. The progress of the reaction should be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into cold water to precipitate the product. The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Structural Elucidation and Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. While a comprehensive set of experimental spectra for this specific compound is not widely published, the expected spectral characteristics can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the acetamido group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro, nitro, and acetamido substituents.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons would be significantly affected by the attached functional groups.

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching vibrations for the secondary amide.

-

C=O stretching of the amide carbonyl group.

-

Asymmetric and symmetric stretching of the nitro group.

-

C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic losses of fragments such as the acetyl group.

Potential Applications in Research and Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential applications in several areas of chemical and biological research.

Medicinal Chemistry

The nitropyridine scaffold is present in a number of bioactive molecules. The chloro and nitro groups can be further functionalized to generate libraries of compounds for screening against various biological targets. For instance, the chloro group can be displaced by various nucleophiles to introduce diverse side chains, and the nitro group can be reduced to an amino group, which can then be further modified. The broader class of chloroacetamides has been investigated for a range of biological activities, including as herbicides and antimicrobial agents.[4]

Materials Science

Nitropyridine derivatives can exhibit interesting optical and electronic properties, making them potential candidates for applications in materials science, such as in the development of nonlinear optical materials or as components in organic light-emitting diodes (OLEDs).

Safety and Handling

This compound should be handled with care in a laboratory setting. Based on its functional groups, it is likely to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with significant potential for the synthesis of more complex molecules. Its well-defined structure and the presence of multiple reactive sites make it a valuable tool for researchers in drug discovery and materials science. While detailed experimental data for this specific compound is not abundant in the public domain, this guide provides a solid foundation for its synthesis, characterization, and exploration of its potential applications based on established chemical principles and data from related compounds.

References

-

Glycoscience Protocols. O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. Published October 6, 2021. Accessed January 14, 2026. [Link]

-

ChemBK. This compound. Accessed January 14, 2026. [Link]

-

Frontiers in Chemistry. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Published March 25, 2022. Accessed January 14, 2026. [Link]

-

MDPI. Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. Published October 20, 2023. Accessed January 14, 2026. [Link]

-

IonSource. Acetylation of Peptides and Proteins: Monograph 0003. Published February 17, 2007. Accessed January 14, 2026. [Link]

-

Hancock Lab. Acetylation (or Succinylation) of Amino Groups on Proteins. Accessed January 14, 2026. [Link]

-

PubChem. Acetamide, n-(6-chloro-5-nitro-2-pyridyl)-. Accessed January 14, 2026. [Link]

-

ChemWhat. This compound CAS#: 139086-97-8. Accessed January 14, 2026. [Link]

-

International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Published January 2, 2012. Accessed January 14, 2026. [Link]

-

Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Arch. Appl. Sci. Res., 2011, 3 (5):540-548. Accessed January 14, 2026. [Link]

-

ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. Published June 2023. Accessed January 14, 2026. [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Published July 12, 2024. Accessed January 14, 2026. [Link]

-

National Center for Biotechnology Information. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Published January 24, 2014. Accessed January 14, 2026. [Link]

-

PubMed. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. J Med Chem. 2016 Sep 22;59(18):8276-92. Accessed January 14, 2026. [Link]

-

PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. J Med Chem. 2004 Dec 30;47(27):6658-61. Accessed January 14, 2026. [Link]

-

NIST. Acetamide, 2-chloro-. Accessed January 14, 2026. [Link]

-

PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. Accessed January 14, 2026. [Link]

Sources

N-(6-chloro-3-nitropyridin-2-yl)acetamide molecular weight and formula.

An In-depth Technical Guide: N-(6-chloro-3-nitropyridin-2-yl)acetamide

Executive Summary and Introduction

This compound, identified by CAS Number 139086-97-8, is a substituted pyridine derivative that serves as a crucial intermediate in synthetic organic chemistry.[1][2][3] Its unique trifunctional nature, featuring a chloro group, a nitro group, and an acetamido moiety on a pyridine scaffold, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, potential applications in research and development, and essential safety protocols. The information herein is curated to empower researchers in leveraging this compound for advanced chemical synthesis and drug discovery programs.

Physicochemical and Structural Properties

The fundamental characteristics of this compound are critical for its application in experimental design. These properties dictate its solubility, reactivity, and appropriate analytical methods for characterization.

Key Data Summary

A consolidation of the compound's core identifiers and physical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClN₃O₃ | [2][4] |

| Molecular Weight | 215.59 g/mol | [1][2][3][5] |

| CAS Number | 139086-97-8 | [1][3] |

| IUPAC Name | N-(6-chloro-3-nitro-2-pyridinyl)acetamide | |

| Synonyms | 2-acetamido-6-chloro-3-nitropyridine | |

| Appearance | White to Pale-yellow or Yellow-brown Solid | [3] |

| Topological Polar Surface Area (TPSA) | 85.13 Ų | [1] |

| logP | 1.60 | [1] |

Molecular Structure

The structural arrangement of functional groups is fundamental to the molecule's reactivity.

Caption: Molecular structure of this compound.

Synthesis Pathway and Mechanistic Rationale

The primary route for synthesizing this compound is through the N-acetylation of its corresponding amine precursor, 2-Amino-6-chloro-3-nitropyridine.[3] This reaction is a cornerstone of organic synthesis, valued for its high efficiency and reliability.

Reaction Scheme

The acetylation process is typically carried out using acetic anhydride, often in the presence of glacial acetic acid which can act as both a catalyst and a solvent.

Caption: Synthesis of this compound via acetylation.

Mechanistic Insight: Nucleophilic Acyl Substitution

The synthesis relies on the principle of nucleophilic acyl substitution.

-

Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen of 2-Amino-6-chloro-3-nitropyridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate. The stability of the pyridine ring is maintained throughout this process.

-

Leaving Group Departure: The intermediate collapses, and an acetate ion—a stable leaving group—is eliminated.

-

Deprotonation: A final deprotonation step, typically by another molecule of the starting amine or the acetate byproduct, yields the neutral this compound product and acetic acid.

The use of acetic anhydride is deliberate; it is more reactive than acetic acid, allowing the reaction to proceed under milder conditions, and its byproduct (acetic acid) is non-interfering.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol provides a self-validating workflow for the synthesis of this compound. Each step is designed to maximize yield and purity.

Materials:

-

2-Amino-6-chloro-3-nitropyridine (1.0 eq)[3]

-

Acetic Anhydride (1.5 eq)[3]

-

Glacial Acetic Acid (10 vol)[3]

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Amino-6-chloro-3-nitropyridine (1.0 eq).

-

Causality: The use of a reflux condenser is critical to prevent the loss of volatile reactants and solvent upon heating.

-

-

Solvent and Reagent Addition: Add glacial acetic acid (10 vol) to the flask and stir until the amine is fully dissolved. Subsequently, add acetic anhydride (1.5 eq) to the solution.

-

Causality: Using an excess of acetic anhydride ensures the reaction goes to completion. Glacial acetic acid provides an anhydrous acidic medium that facilitates the reaction without hydrolyzing the anhydride.

-

-

Thermal Conditions: Heat the reaction mixture to 80-90°C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction. TLC is a self-validating checkpoint to confirm the consumption of the starting material before proceeding to workup.

-

-

Reaction Quench and Precipitation: After confirming completion, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold deionized water with stirring.

-

Causality: This step serves two purposes: it quenches any remaining acetic anhydride by converting it to acetic acid and precipitates the water-insoluble product.

-

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with copious amounts of deionized water to remove residual acetic acid.

-

Causality: Vacuum filtration is an efficient method for separating the solid product from the aqueous solution. Thorough washing is essential for purity.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol. Dry the purified crystals under vacuum.

-

Causality: Recrystallization is a robust purification technique that removes impurities based on differences in solubility, yielding a product of high purity suitable for subsequent applications.

-

Applications in Research and Drug Development

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which can be selectively modified to build molecular complexity.

-

Nitro Group Reduction: The nitro group can be selectively reduced to a primary amine. This introduces a new nucleophilic site, opening pathways for amidation, sulfonylation, or reductive amination reactions to build diverse libraries of compounds.

-

Nucleophilic Aromatic Substitution (SNAr): The chloro substituent at the 6-position is activated by the electron-withdrawing nitro group, making it susceptible to displacement by various nucleophiles (e.g., amines, thiols, alcohols). This allows for the introduction of a wide range of functional groups and scaffolds.

-

Scaffold for Bioactive Molecules: Pyridine-based structures are prevalent in pharmaceuticals. This compound provides a pre-functionalized core that can be elaborated into novel chemical entities for screening in drug discovery programs, such as kinase inhibitors or anti-inflammatory agents.[6]

Caption: Potential derivatization pathways for advanced synthesis.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with this compound.

Hazard Identification:

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][9] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[7]

-

Handling: Avoid breathing dust.[7] Wash hands thoroughly after handling.[7] Avoid contact with skin and eyes.[9]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][9] Store away from incompatible materials such as strong oxidizing agents and strong acids.[7][9]

References

- This compound. ChemScene.

- This compound CAS#: 139086-97-8.

- This compound. ChemBK.

- Safety Data Sheet: 2-Amino-6-chloro-3-nitropyridine. Thermo Fisher Scientific.

- Safety D

- Safety D

- This compound. ChemicalBook.

- Safety D

- 2-Amino-6-chloro-3-nitropyridine. Tokyo Chemical Industry (India) Pvt. Ltd..

- This compound. BLDpharm.

- This compound. Sigma-Aldrich.

- New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice.

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound CAS#: 139086-97-8 [amp.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 139086-97-8|this compound|BLD Pharm [bldpharm.com]

- 6. archivepp.com [archivepp.com]

- 7. fishersci.com [fishersci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic Data of N-(6-chloro-3-nitropyridin-2-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of N-(6-chloro-3-nitropyridin-2-yl)acetamide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide offers a detailed, predictive analysis based on established spectroscopic principles and data from structurally analogous molecules. We will delve into the theoretical ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, explaining the rationale behind the expected spectral features. Furthermore, a standard synthesis protocol is provided, offering a complete profile of this compound for research and development purposes.

Introduction

This compound, with the chemical formula C₇H₆ClN₃O₃ and a molecular weight of 215.59 g/mol , is a substituted pyridine derivative of significant interest in medicinal chemistry.[1] Its structure, featuring a chloro group, a nitro group, and an acetamido group on a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The precise characterization of this intermediate is paramount for ensuring the purity, structure, and quality of downstream products in drug discovery and development pipelines.

This guide serves as a vital resource by providing a robust, albeit predictive, spectroscopic profile of this compound. By dissecting the anticipated spectroscopic data, we aim to equip researchers with the necessary knowledge to identify and characterize this compound effectively in a laboratory setting.

Molecular Structure and Synthesis

The foundational step to understanding the spectroscopic data of a molecule is to first comprehend its structure and synthesis.

Chemical Structure

The structure of this compound is presented below. The numbering of the pyridine ring is crucial for the assignment of NMR signals.

Caption: Molecular Structure of this compound.

Synthesis Pathway

This compound is typically synthesized via the acetylation of 2-amino-6-chloro-3-nitropyridine. This reaction is a standard nucleophilic acyl substitution.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 2-amino-6-chloro-3-nitropyridine in glacial acetic acid.

-

Acetylation: Slowly add acetic anhydride (or acetyl chloride) to the solution while stirring. An exothermic reaction may be observed.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: Pour the reaction mixture into ice-cold water to precipitate the product.

-

Purification: Filter the precipitate, wash with cold water to remove acetic acid, and then dry. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, the amide proton, and the methyl protons of the acetyl group. The chemical shifts are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.5 - 8.7 | Doublet | 1H | H-4 | The nitro group at position 3 is strongly electron-withdrawing, deshielding the adjacent proton at C-4. It will be coupled to the proton at C-5. |

| ~ 7.4 - 7.6 | Doublet | 1H | H-5 | The chloro group at position 6 is also electron-withdrawing, but less so than the nitro group. This proton will be coupled to the proton at C-4. |

| ~ 9.0 - 9.5 | Singlet (broad) | 1H | NH | The amide proton is typically broad and appears downfield. Its chemical shift can be highly dependent on solvent and concentration. |

| ~ 2.3 - 2.5 | Singlet | 3H | CH₃ | The methyl protons of the acetamido group are in a relatively shielded environment and will appear as a sharp singlet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168 - 172 | C=O (Amide) | The carbonyl carbon of an amide typically appears in this region.[2] |

| ~ 150 - 155 | C-2 | This carbon is attached to two nitrogen atoms (the ring nitrogen and the amide nitrogen), causing a significant downfield shift. |

| ~ 148 - 152 | C-6 | The carbon bearing the electronegative chlorine atom will be deshielded. |

| ~ 135 - 140 | C-3 | The carbon attached to the electron-withdrawing nitro group will be significantly deshielded. |

| ~ 130 - 135 | C-4 | This aromatic carbon will appear in the typical region for pyridines, influenced by the adjacent nitro group. |

| ~ 120 - 125 | C-5 | This carbon is adjacent to the carbon bearing the chlorine atom and will be found in the aromatic region. |

| ~ 24 - 27 | CH₃ | The methyl carbon of the acetyl group is an sp³ hybridized carbon and will appear in the upfield region. |

FT-IR Spectroscopy

The Infrared (IR) spectrum is valuable for identifying the functional groups present in the molecule.

Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 3300 - 3400 | N-H Stretch | Amide | The N-H stretching vibration of a secondary amide typically appears in this region.[3] |

| ~ 1680 - 1700 | C=O Stretch (Amide I) | Amide | This is a very characteristic and strong absorption for the carbonyl group in an amide. |

| ~ 1530 - 1570 & 1340 - 1380 | N-O Asymmetric & Symmetric Stretch | Nitro Group | The nitro group gives rise to two strong and characteristic stretching vibrations. |

| ~ 1550 - 1600 | C=C & C=N Stretch | Aromatic Ring | These vibrations are characteristic of the pyridine ring. |

| ~ 1250 - 1350 | C-N Stretch | Amide & Aromatic Amine | The stretching vibrations of the C-N bonds will appear in this region. |

| ~ 700 - 800 | C-Cl Stretch | Chloroalkane | The C-Cl stretch is typically found in this region of the fingerprint. |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation | Rationale |

| 215/217 | [M]⁺ | The molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the M peak, which is a characteristic isotopic pattern for chlorine. |

| 173/175 | [M - C₂H₂O]⁺ | Loss of a ketene molecule (CH₂=C=O) from the acetamido group is a common fragmentation pathway for N-aryl acetamides. |

| 143/145 | [M - C₂H₂O - NO]⁺ | Subsequent loss of a nitric oxide radical from the nitro group. |

| 128 | [M - C₂H₂O - NO₂]⁺ | Loss of a nitro radical. |

| 43 | [CH₃CO]⁺ | The acylium ion is a very common and often abundant fragment from acetamides. |

Data Summary

| Technique | Predicted Key Features |

| ¹H NMR | Two doublets in the aromatic region (~8.6 and ~7.5 ppm), a broad singlet for the NH proton (~9.2 ppm), and a singlet for the methyl group (~2.4 ppm). |

| ¹³C NMR | Amide carbonyl (~170 ppm), five aromatic carbons (120-155 ppm), and a methyl carbon (~25 ppm). |

| FT-IR | N-H stretch (~3350 cm⁻¹), C=O stretch (~1690 cm⁻¹), and strong N-O stretches (~1550 and ~1360 cm⁻¹). |

| Mass Spec | Molecular ion peak at m/z 215/217, with a characteristic 3:1 isotopic ratio for chlorine. Key fragments at m/z 173/175 and 43. |

Conclusion

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Chem Help ASAP. Retrieved from [Link]

-

NIST. (n.d.). Acetamide. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Postulated Mechanism of Action of N-(6-chloro-3-nitropyridin-2-yl)acetamide

Abstract

N-(6-chloro-3-nitropyridin-2-yl)acetamide is a substituted nitropyridine derivative whose specific biological activities and mechanism of action are not yet extensively characterized in peer-reviewed literature. However, its chemical architecture, comprising a reactive chloroacetamide "warhead" and a pyridine-based "scaffold," provides a strong basis for postulating its function as a covalent inhibitor. This guide synthesizes information from related compounds and foundational principles of medicinal chemistry to propose a scientifically rigorous, hypothetical mechanism of action centered on irreversible enzyme inhibition, likely within the protein kinase family. We present the molecular rationale for this hypothesis, a comprehensive experimental workflow to validate it, and detailed protocols that form a self-validating system for target identification and mechanistic elucidation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction: Deconstructing the Molecule to Infer Mechanism

The therapeutic potential of a small molecule is encoded in its structure. In the case of this compound, the absence of direct mechanistic studies necessitates a deductive approach. By analyzing its constituent moieties, we can formulate a compelling hypothesis regarding its mode of action. The molecule consists of two key features:

-

The Chloroacetamide Moiety: This functional group is a well-established electrophilic warhead in medicinal chemistry.[1] The α-carbon is rendered highly electrophilic by the adjacent carbonyl and the chlorine atom, an excellent leaving group. This structure is frequently employed to achieve covalent and irreversible inhibition of protein targets by forming a stable bond with nucleophilic amino acid residues.[1][2]

-

The 6-Chloro-3-nitropyridin-2-yl Scaffold: Pyridine rings are privileged structures in drug design, particularly as scaffolds for kinase inhibitors, where they can effectively mimic the adenine region of ATP and form crucial hydrogen bonds within the kinase hinge region.[1][3] The chloro and nitro substituents are strong electron-withdrawing groups that can significantly modulate the electronic properties of the ring, influencing binding affinity and the reactivity of the attached acetamide.

Based on these structural alerts, we postulate that This compound functions as a covalent inhibitor. This guide will explore the chemical basis of this hypothesis and outline a robust experimental strategy for its verification.

Proposed Mechanism of Action: Covalent Modification of a Protein Target

The core of our hypothesis is that the compound first docks non-covalently into the active site of a target protein, and then a highly reactive, targeted chemical reaction occurs, leading to permanent inactivation of the protein.

The Chemistry of Covalent Inhibition

The proposed mechanism is a bimolecular nucleophilic substitution (SN2) reaction. A nucleophilic residue within the protein's active site—most commonly the thiol group of a cysteine—attacks the electrophilic α-carbon of the chloroacetamide group. This results in the displacement of the chloride ion and the formation of a stable thioether bond, permanently linking the inhibitor to its target enzyme.

Caption: Proposed SN2 mechanism for covalent inhibition.

Probable Target Class: Protein Kinases

While the chloroacetamide group can react with various nucleophiles, its inclusion within a pyridine scaffold strongly points towards protein kinases as a likely target class. Many successful covalent kinase inhibitors target a non-catalytic cysteine residue located near the ATP-binding pocket. The pyridine core of this compound could serve to orient the molecule correctly within this pocket, positioning the chloroacetamide "warhead" for attack by the nearby cysteine. A related compound, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was specifically designed as a potential irreversible inhibitor of MPS1 kinase, which possesses a hinge-region cysteine, reinforcing this hypothesis.[4]

Caption: A logical workflow for MoA validation.

Protocol 1: Synthesis and Characterization

Objective: To synthesize and purify this compound.

Causality: This step is foundational. Without a pure, well-characterized starting material, all subsequent biological data would be unreliable. The synthesis is based on the acylation of the commercially available 2-amino-6-chloro-3-nitropyridine. [5] Methodology:

-

Dissolution: Dissolve 2-amino-6-chloro-3-nitropyridine (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous Dichloromethane or Acetonitrile) under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to the solution and stir.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via syringe. The reaction is exothermic and formation of a precipitate (triethylammonium chloride) is expected.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy.

Protocol 2: Target Identification via Chemoproteomics

Objective: To identify the direct protein binding partners of the compound in a cellular context.

Causality: Phenotypic screens (e.g., cell viability) can show that a compound has an effect, but not how. Chemoproteomics, such as Activity-Based Protein Profiling (ABPP), directly identifies the physical targets, providing a direct link between the compound and its biological effectors.

Methodology:

-

Cell Culture and Lysis: Grow a responsive cancer cell line (identified from a preliminary viability screen) to ~80% confluency. Harvest the cells and prepare a proteome lysate via sonication or detergent-based lysis in a buffer without nucleophiles like DTT or β-mercaptoethanol.

-

Inhibitor Treatment: Treat aliquots of the proteome with this compound (e.g., at 1x, 10x, and 100x the IC50 for cell viability) for 1 hour at 37 °C. Include a DMSO vehicle control.

-

Competitive Profiling: Add a broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-alkyne) to all samples to label cysteine residues that were not modified by the test compound.

-

Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (Click chemistry) to attach a reporter tag (e.g., biotin-azide) to the alkyne-labeled proteins.

-

Enrichment and Digestion: Enrich the biotinylated proteins using streptavidin beads. Wash extensively to remove non-specific binders. Perform on-bead tryptic digestion to release peptides for mass spectrometry analysis.

-

LC-MS/MS Analysis: Analyze the resulting peptides by nanoLC-MS/MS.

-

Data Analysis: Quantify the relative abundance of each identified cysteine-containing peptide across the different treatment conditions. A protein is identified as a target if its corresponding cysteine-labeled peptide shows a significant, dose-dependent decrease in abundance in the inhibitor-treated samples compared to the DMSO control.

Protocol 3: Confirmation of Covalent Adduct Formation by Mass Spectrometry

Objective: To definitively prove that the compound forms a covalent bond with the identified target protein and to map the specific site of modification.

Causality: This is the ultimate validation of the covalent mechanism. By observing the predicted mass shift on the protein and identifying the modified peptide, we provide unequivocal evidence of the SN2 reaction occurring on the intended biological target.

Methodology:

-

Incubation: Incubate the purified recombinant target protein (identified in Protocol 2) with a 5- to 10-fold molar excess of this compound for 2-4 hours at 37 °C. Include a DMSO control.

-

Intact Protein Analysis: Desalt the samples and analyze by direct infusion into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Look for a mass increase in the treated sample corresponding to the molecular weight of the inhibitor minus the mass of HCl (C₇H₅N₃O₃ = 179.03 Da).

-

Peptide Mapping:

-

Denature, reduce, and alkylate the protein samples (using iodoacetamide for non-modified cysteines).

-

Digest the protein into peptides using trypsin.

-

Analyze the peptide mixture by LC-MS/MS.

-

-

Data Analysis: Search the MS/MS data against the sequence of the target protein, specifying a variable modification on cysteine residues corresponding to the mass of the inhibitor adduct (+179.03 Da). Identification of a peptide containing this mass shift, with fragmentation data supporting the modification site, confirms the covalent binding location.

Quantitative Data Presentation

The following table summarizes hypothetical data that would be generated from the proposed experiments, providing a clear picture of a successful outcome.

| Experiment | Parameter Measured | Hypothetical Result for a Covalent Kinase Inhibitor | Interpretation |

| Cell Viability Assay | IC50 in A549 Lung Cancer Cells | 1.5 µM | Compound has anti-proliferative activity. |

| Biochemical Kinase Assay | IC50 against recombinant MPS1 Kinase | 85 nM | Compound is a potent inhibitor of the target kinase. |

| Time-Dependency Assay | IC50 Ratio (0 min vs 60 min pre-incubation) | > 10 | Inhibition increases with pre-incubation time, characteristic of irreversible binding. |

| Intact Protein MS | Mass Shift of MPS1 Kinase | +179.05 Da (Expected: 179.03 Da) | Confirms 1:1 covalent adduct formation. |

| Peptide Mapping MS/MS | Modified Peptide Identified | Cys604-containing peptide with +179.04 Da modification | Pinpoints the exact amino acid residue modified by the compound. |

Conclusion